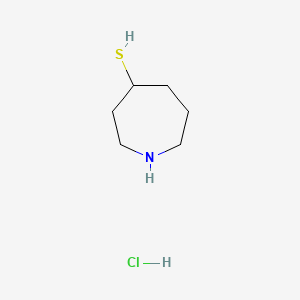
(Isocyanomethyl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Isocyanomethyl)cyclohexane is an organic compound with the molecular formula C8H13N It is a derivative of cyclohexane, where one of the hydrogen atoms is replaced by an isocyanomethyl group (-CH2NCO)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Isocyanomethyl)cyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethylamine with phosgene (COCl2) to form the corresponding isocyanate, which is then converted to this compound. The reaction typically requires an inert atmosphere and controlled temperature conditions to prevent side reactions and ensure high yield.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors with precise control over reaction parameters. The process involves the continuous feeding of reactants and the use of catalysts to enhance reaction rates. The product is then purified through distillation and crystallization techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: (Isocyanomethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexylmethyl isocyanate, which can further react to form ureas and carbamates.
Reduction: Reduction of this compound can yield cyclohexylmethylamine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products:
Oxidation: Cyclohexylmethyl isocyanate, ureas, and carbamates.
Reduction: Cyclohexylmethylamine.
Substitution: Various substituted cyclohexylmethyl derivatives.
Wissenschaftliche Forschungsanwendungen
(Isocyanomethyl)cyclohexane has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes and polyureas, which are valuable materials in coatings, adhesives, and elastomers.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine: Research is ongoing to explore its potential as a building block for bioactive molecules and drug delivery systems.
Industry: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (isocyanomethyl)cyclohexane involves its reactivity with nucleophiles and electrophiles. The isocyanate group (-NCO) is highly reactive and can form covalent bonds with various functional groups, leading to the formation of ureas, carbamates, and other derivatives. This reactivity is exploited in polymerization reactions and the synthesis of complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl isocyanate: Similar in structure but lacks the methyl group, leading to different reactivity and applications.
Hexamethylene diisocyanate: Contains two isocyanate groups and is used in the production of polyurethanes.
Isophorone diisocyanate: Another diisocyanate with a different ring structure, used in high-performance coatings.
Uniqueness: (Isocyanomethyl)cyclohexane is unique due to the presence of the isocyanomethyl group, which imparts distinct reactivity and properties compared to other isocyanates. Its ability to form stable polymers and its versatility in chemical reactions make it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C8H13N |
|---|---|
Molekulargewicht |
123.20 g/mol |
IUPAC-Name |
isocyanomethylcyclohexane |
InChI |
InChI=1S/C8H13N/c1-9-7-8-5-3-2-4-6-8/h8H,2-7H2 |
InChI-Schlüssel |
GBTUNRWBNKTDDP-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#[N+]CC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B15323321.png)

![7-Oxaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B15323325.png)
![Acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, ethyl ester](/img/structure/B15323332.png)
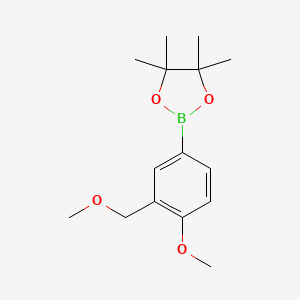
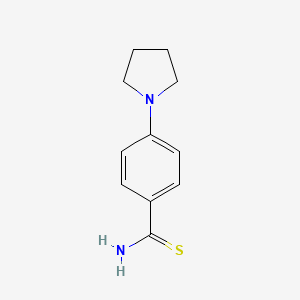


![(2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15323374.png)
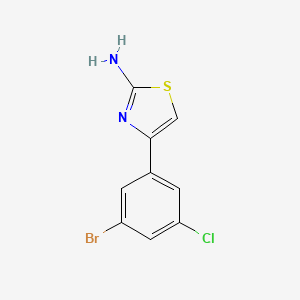
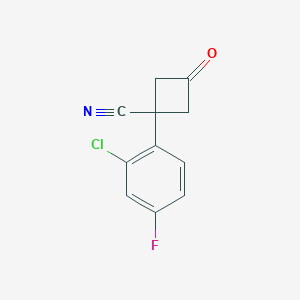
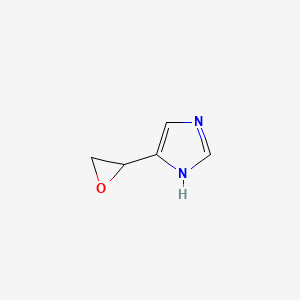
![2-[(1R)-1-aminoethyl]-5-bromophenolhydrochloride](/img/structure/B15323392.png)
